Methyl (z)-11-hexadecenoate
Description
Contextualizing Methyl (Z)-11-hexadecenoate within Fatty Acid Metabolism
The biosynthetic origin of this compound is firmly rooted in primary fatty acid metabolism. The pathway typically begins with a common saturated fatty acid, hexadecanoic acid (palmitic acid). nih.govnih.gov A crucial enzymatic step, catalyzed by a specific desaturase enzyme, introduces a double bond at the 11th position of the fatty acyl chain. nih.govpnas.org This Δ11-desaturation of palmitic acid results in the formation of (Z)-11-hexadecenoic acid. pnas.org
This newly formed monounsaturated fatty acid can then be esterified with methanol (B129727) to produce this compound. Fatty acid methyl esters (FAMEs) like this are a class of molecules derived from fatty acids, which are fundamental to cellular functions such as energy storage and the structure of biological membranes. smolecule.com In the context of pheromone production, the fatty acyl precursor, (Z)-11-hexadecenoate, is often stored in the pheromone gland in various forms. In the moth Heliothis virescens, for instance, significant quantities are found incorporated into triacylglycerols (TGs) and, to a lesser extent, phospholipids. nih.gov Research suggests these stored pools, potentially including the CoA ester form, are readily available for the final stages of pheromone synthesis. nih.govnih.gov
Overview of its Occurrence as a Fatty Acid Methyl Ester and Pheromone Precursor
Its most prominent role is that of a pheromone precursor. The (Z)-11-hexadecenoate moiety is the direct antecedent to major sex pheromone components in over 200 species of moths. The biosynthetic pathway typically proceeds via reduction of the fatty acyl group to an alcohol, (Z)-11-hexadecen-1-ol, which is then oxidized to form the aldehyde, (Z)-11-hexadecenal. nih.gov This aldehyde is a primary sex attractant for major agricultural pests such as the cotton bollworm (Helicoverpa armigera) and the rice stem borer (Chilo suppressalis). nih.gov In other species, such as Sesamia nonagrioides, the alcohol intermediate is acetylated to produce (Z)-11-hexadecenyl acetate (B1210297), another common pheromone component. nih.gov The central role of this precursor has been highlighted by synthetic biology efforts, where transgenic tobacco plants engineered with a specific desaturase gene successfully produced this compound. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (11Z)-hexadec-11-enoate | larodan.com |
| Synonyms | (11Z)-hexadecenoic acid methyl ester | lookchem.com |
| CAS Number | 822-05-9 | larodan.com |
| Molecular Formula | C₁₇H₃₂O₂ | larodan.com |
| Molecular Weight | 268.44 g/mol | larodan.com |
Table 2: Role of (Z)-11-Hexadecenoate Moiety as a Pheromone Precursor in Selected Lepidopteran Species
| Species | Precursor | Key Biosynthetic Steps | Major Pheromone Component(s) | Reference |
| Helicoverpa armigera (Cotton Bollworm) | (Z)-11-Hexadecenoic acid (from Palmitic acid) | Reduction, Terminal Oxidation | (Z)-11-Hexadecenal | nih.gov |
| Chloridea virescens (Tobacco Budworm) | (Z)-11-Hexadecenoate | Reduction, Oxidation | (Z)-11-Hexadecenal | nih.gov |
| Sesamia nonagrioides (Mediterranean Corn Borer) | (Z)-11-Hexadecenoic acid (from Palmitic acid) | Reduction, Acetylation | (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenal | nih.gov |
| Thaumetopoea pityocampa (Processionary Moth) | (Z)-11-Hexadecenoic acid (from Palmitic acid) | Acetylenation, Δ13 Desaturation, Reduction, Acetylation | (Z)-13-Hexadecen-11-ynyl acetate | pnas.org |
De Novo Synthesis Routes and Precursors
The formation of this compound originates from the general fatty acid synthesis pathway, utilizing common metabolic precursors. The initial steps involve the construction of a saturated fatty acid backbone, which is later modified to introduce the characteristic double bond.
Hexadecanoate (B85987) as a Primary Substrate in Pheromone Biosynthesis
Hexadecanoate, a 16-carbon saturated fatty acid commonly known as palmitic acid, serves as a key precursor in the biosynthesis of many insect pheromones, including (Z)-11-hexadecenoate. nih.govfrontiersin.org In numerous moth species, the pheromone biosynthetic pathway initiates with palmitic acid, which is naturally abundant. nih.govresearchgate.net This saturated C16 acyl compound, likely in the form of its CoA-derivative, undergoes desaturation to introduce a double bond at the eleventh position. frontiersin.org For instance, in the turnip moth, Agrotis segetum, the Δ11-desaturase enzyme acts on palmitate to produce (Z)-11-hexadecenoate, which is the common precursor for a homologous series of pheromone components. core.ac.uk Similarly, the biosynthesis of (Z)-7-dodecenyl acetate in many Plusiinae species also involves the Δ11-desaturation of a C16 acyl compound as a critical step. frontiersin.org
Acetyl-CoA Role in Fatty Acyl Chain Elongation
Acetyl-CoA is a fundamental two-carbon donor in the de novo synthesis of fatty acids. diva-portal.org The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. diva-portal.org Fatty acid synthase then utilizes acetyl-CoA as a priming substrate and malonyl-CoA for the sequential addition of two-carbon units, leading to the synthesis of palmitic acid (C16:0). diva-portal.org This cytosolic process involves a repeating sequence of condensation, reduction, dehydration, and another reduction. diva-portal.org The resulting palmitic acid can then enter pathways for the synthesis of other molecules, such as pheromones. While acetyl-CoA is central to building the initial carbon skeleton, the subsequent modifications, like desaturation, are what lead to the specific structure of (Z)-11-hexadecenoate. The levels of acetyl-CoA are a key indicator of the cell's metabolic state, influencing whether pathways like lipid synthesis are activated. nih.gov
Desaturation Mechanisms and Key Enzymes
The introduction of the double bond into the saturated fatty acid precursor is a critical step that defines the identity and biological activity of the resulting compound. This process is catalyzed by a specific class of enzymes known as desaturases.
Δ11-Desaturase Activity in (Z)-11-Hexadecenoate Formation
The formation of the Z-isomer of 11-hexadecenoate is accomplished through the action of a Δ11-desaturase enzyme. nih.govnih.gov This enzyme catalyzes the removal of two hydrogen atoms from the acyl chain, creating a double bond at the Δ11 position. nih.gov In many moth species, this specific desaturase is a key player in the biosynthesis of sex pheromones. core.ac.ukpnas.org For example, a Δ11-desaturase from the turnip moth, Agrotis segetum, has been shown to produce predominantly (Z)-11-16:acyl from the yeast's naturally abundant palmitic acid. nih.govharvard.edu Similarly, a desaturase from Lampronia capitella exhibits Z11-desaturase activity, converting the palmitate precursor into (Z)-11-hexadecenoic acid. nih.gov The resulting (Z)-11-hexadecenoyl intermediate can then be further modified through chain-shortening, reduction, and acetylation to produce a variety of pheromone components. frontiersin.orgcore.ac.uk
Researchers have successfully cloned and functionally characterized Δ11-desaturase genes from various insect species to understand their role in pheromone biosynthesis. For instance, a putative desaturase transcript was isolated from the pheromone glands of the processionary moth, Thaumetopoea pityocampa, and its deduced amino acid sequence showed high homology with known insect Δ11-desaturases. pnas.org Functional expression of this gene in yeast confirmed its Δ11 desaturase activity. pnas.org In another study, a Δ11 fatty-acyl desaturase from the turnip moth, Agrotis segetum, was identified and functionally characterized. nih.gov When this gene was expressed in the yeast Saccharomyces cerevisiae, it predominantly produced Z11-16:acyl from the endogenous palmitic acid. nih.govharvard.edu Similarly, the functional assay of a Δ11-desaturase from A. segetum confirmed its interaction with palmitate to produce (Z)-11-hexadecenoate. core.ac.uk These gene cloning and expression studies are crucial for confirming the specific function of these enzymes in the production of pheromone precursors.
Δ11-desaturases exhibit a notable degree of substrate specificity and regioselectivity. While their primary activity is to introduce a double bond at the Δ11 position, their efficiency can vary with the chain length of the fatty acid substrate. The Δ11-desaturase from Spodoptera littoralis, for example, can produce C11-monounsaturated hexa- and tetradecenoates but does not act on the corresponding C18 compound when expressed in yeast. pnas.org In contrast, the Δ11-desaturase from Trichoplusia ni is capable of synthesizing (Z)-11-octadecenoic acid. pnas.org These differences suggest subtle variations in the three-dimensional structure of the enzyme's active site, which affects their ability to accommodate longer acyl substrates. pnas.org Furthermore, the Δ11-desaturase from Agrotis segetum shows the highest activity on palmitate (16:Acyl) but also displays lower, yet detectable, activity on 14C and 12C saturated fatty acids. core.ac.uk This broader substrate acceptance can account for the presence of minor pheromone components in the gland. core.ac.uk Regioselectivity refers to the enzyme's ability to introduce a double bond at a specific position on the acyl chain, a critical factor in determining the final structure of the pheromone. nih.gov
| Enzyme Source | Substrate(s) | Product(s) | Reference |
| Agrotis segetum | Palmitic acid (16:Acyl) | (Z)-11-hexadecenoate | nih.govcore.ac.uk |
| Agrotis segetum | 14C and 12C saturated acids | Δ11-14:Acyl, Δ11-12:Acyl | core.ac.uk |
| Lampronia capitella | Palmitate (C16:0) | (Z)-11-hexadecenoic acid | nih.gov |
| Spodoptera littoralis | Hexadecanoate, Tetradecanoate | C11-monounsaturated hexa- and tetradecenoates | pnas.org |
| Trichoplusia ni | Octadecanoate | (Z)-11-octadecenoic acid | pnas.org |
Involvement of Other Desaturases in Related Biosynthetic Pathways (e.g., ω7-desaturase, Δ6-desaturase, Δ13-desaturase)
The biosynthesis of unsaturated fatty acids, the precursors to compounds like this compound, is critically dependent on the action of fatty acid desaturases (FADs). nih.govst-andrews.ac.uknih.gov These enzymes introduce double bonds at specific positions along the fatty acyl chain, and their diversity and specificity are fundamental to generating the vast array of chemical signals used by insects. nih.govnih.gov While a specific Δ11-desaturase is responsible for creating the double bond in (Z)-11-hexadecenoate, other desaturases are integral to related pathways that produce a variety of pheromone components, often starting from the same C16 palmitic acid precursor.
Δ6-Desaturase: This class of enzymes typically introduces a double bond between the 6th and 7th carbon from the carboxyl end of a fatty acid chain. wikipedia.org In some insects, Δ6-desaturase activity has been identified, and it is known to act on C16 and C18 fatty acids. researchgate.net For example, research has shown that rat Δ6-desaturase can convert hexadecanoic acid (palmitic acid) into hexadecenoic acid, demonstrating its capability to modify C16 substrates. researchgate.net This activity is crucial for producing different unsaturated precursors that can be elongated or further modified to create diverse pheromone molecules. wikipedia.org
Δ13-Desaturase: The involvement of a Δ13-desaturase represents a more unusual pathway in pheromone biosynthesis. This enzyme introduces a double bond between the 13th and 14th carbons of a fatty acid. Notably, in the processionary moth, Thaumetopoea pityocampa, the main sex pheromone component is synthesized from palmitic acid through the combined actions of Δ11 and Δ13 desaturases. nih.gov The discovery of this Δ13-desaturase activity highlighted that alternative biosynthetic routes, beyond the more common chain shortening or elongation combined with Δ11 desaturation, are employed by some species to generate unique chemical structures. nih.gov
Omega (ω) Desaturases: Omega desaturases introduce a double bond at a fixed position from the methyl (ω) end of the fatty acid chain. wikipedia.org For instance, ω-3 desaturases, such as Fatty Acid Desaturase 7 (FAD7), are known to convert dienoic fatty acids into trienoic ones by adding a double bond at the third carbon from the methyl end. nih.govfrontiersin.org The action of various omega desaturases contributes to the structural diversity of fatty acids available for pheromone synthesis.
The coordinated action of these different desaturases allows for the production of a wide range of mono- and polyunsaturated fatty acids, which are the foundational building blocks for species-specific pheromone blends.
| Desaturase Type | Position of Double Bond Introduction | Precursor Example | Significance in Related Pathways |
| Δ6-Desaturase | Between C6 and C7 (from carboxyl end) | Palmitic Acid (C16:0) | Creates C16:1Δ6, a precursor for other unsaturated fatty acids. researchgate.net |
| Δ13-Desaturase | Between C13 and C14 (from carboxyl end) | Palmitic Acid (C16:0) | Used in combination with other desaturases to produce unique pheromones like (Z)-13-hexadecen-11-ynyl acetate. nih.gov |
| ω7-Desaturase | 7th carbon from the methyl (ω) end | Varies | Generates n-7 series fatty acids, contributing to the diversity of available precursors. nih.gov |
Downstream Metabolic Conversions of this compound
Once the fatty acid precursor is synthesized and esterified to form this compound, it undergoes a series of enzymatic modifications to yield the final, biologically active pheromone components. These terminal steps typically involve reduction of the carbonyl group and subsequent functional group interconversions. nih.govnih.gov
Enzymatic Reduction to (Z)-11-Hexadecenol
The conversion of a fatty acyl precursor, such as the acyl-CoA derivative of (Z)-11-hexadecenoic acid, into its corresponding alcohol, (Z)-11-Hexadecenol, is a critical step in the biosynthesis of many insect pheromones. nih.gov This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.govnih.govfrontiersin.org
These enzymes are typically found in the specialized pheromone glands of insects and are responsible for producing the alcohol components that are either active pheromones themselves or intermediates for further modification. nih.govnih.gov FARs exhibit specificity for the chain length and degree of unsaturation of their substrates, which contributes to the precise composition of the final pheromone blend. nih.gov For example, a FAR isolated from the silkmoth, Bombyx mori, showed activity on a range of saturated and monounsaturated C14 to C18 acyl precursors. nih.gov The reduction process utilizes a reducing equivalent, typically NAD(P)H, to convert the fatty acyl-CoA to a primary alcohol. nih.gov
Subsequent Modifications to Aldehydes and Acetates
Following the reduction to (Z)-11-Hexadecenol, further enzymatic reactions can modify the alcohol to produce aldehydes or acetate esters, which are common functional groups in lepidopteran sex pheromones. nih.govnih.govdtu.dk
Oxidation to Aldehydes: The primary alcohol, (Z)-11-Hexadecenol, can be oxidized to form the corresponding aldehyde, (Z)-11-Hexadecenal. nih.govherts.ac.uk This conversion is carried out by alcohol oxidases or dehydrogenases. nih.gov These enzymes are often located in the cuticle or other specific tissues within the pheromone gland and are responsible for generating the aldehydic components of a pheromone blend. nih.gov
Acetylation to Acetates: Alternatively, the alcohol can be esterified to produce an acetate ester, such as (Z)-11-Hexadecenyl acetate. nih.govscienceopen.com This reaction is catalyzed by acetyltransferases, which use acetyl-CoA as the acetyl group donor. nih.gov The presence and activity of these acetyltransferases are key determinants in whether a species will produce alcohol or acetate ester pheromones. nih.gov
These functional group interconversions are crucial for creating the specific chemical cues required for species recognition and mating. nih.gov
Acetylenation and Enynation Reactions Involving (Z)-11-Hexadecenoate Derivatives
In some insect species, the biosynthetic pathway involves the formation of triple bonds (alkynes), leading to acetylenic or enynic (containing both a double and a triple bond) pheromone components. These unusual structures are generated by specialized desaturases.
A notable example is found in the processionary moth, Thaumetopoea pityocampa, where the pheromone (Z)-13-hexadecen-11-ynyl acetate is produced from hexadecanoic acid. nih.gov This pathway involves a unique Δ11 desaturase that is capable of forming a triple bond, creating an 11-hexadecynoyl intermediate. This intermediate is then further desaturated by a Δ13 desaturase to produce the final enynic structure. nih.gov This demonstrates that derivatives of a C16 backbone, closely related to hexadecenoate, can undergo enzymatic reactions to introduce alkyne functionalities, significantly increasing the structural complexity of the resulting pheromone.
Metabolic Interplay and Regulation within Glandular Lipid Systems
Storage and Mobilization Dynamics of Fatty Acyl Precursors
Pheromone glands must be primed to produce and release pheromones at specific times, often dictated by photoperiod and the insect's developmental stage. nih.gov To ensure a ready supply of precursors for this rapid synthesis, fatty acids are stored in an inert form within the gland. nih.gov
Research has shown that fatty acyl precursors for pheromones are stored as triacylglycerols (TGs) within intracellular lipid droplets in the pheromone gland cells. nih.govnih.gov This storage mechanism sequesters the fatty acids, preventing them from undergoing premature metabolic conversion. nih.gov In the Z-strain of the European Corn Borer, Ostrinia nubilalis, over 80% of the fatty acyl pheromone analogs were found in the TG fraction of the gland's lipids. nih.gov
The release, or mobilization, of these stored fatty acids is a highly regulated process. britannica.com In many moths, this process is stimulated by peptide hormones, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govnih.gov Upon hormonal stimulation, lipases are activated, which hydrolyze the TGs to release the free fatty acids. nih.govbritannica.com These liberated fatty acids can then enter the biosynthetic pathway to be converted into the final pheromone components. nih.gov The titers of both the stored fatty acyl precursors and the final pheromone often exhibit a cyclical pattern, peaking during the scotophase (dark period) when mating activity typically occurs. nih.gov This dynamic interplay of storage and mobilization ensures that pheromone production is synchronized with the insect's reproductive behavior.
Structure
2D Structure
3D Structure
Properties
CAS No. |
822-05-9 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl (Z)-hexadec-11-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6- |
InChI Key |
XBLFUMKMXKPZCT-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Methyl Z 11 Hexadecenoate
2 Hormonal Regulation of Biosynthetic Processes (e.g., Pheromone Biosynthesis Activating Neuropeptide-like factors)
The biosynthesis of fatty acid-derived pheromones, including precursors like (Z)-11-hexadecenoic acid, is not a continuous process but is tightly regulated by hormonal signals to ensure production occurs at the appropriate time for reproductive activity. nih.govnih.gov In many moth species, the primary regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgwikipedia.org PBAN is a 33 or 34 amino acid neuropeptide that belongs to the PBAN/pyrokinin family, characterized by a conserved C-terminal motif of FXPRLamide, which is essential for its biological activity. nih.govnih.govpsu.edu
The regulatory cascade is initiated when PBAN is synthesized in the subesophageal ganglion (a part of the insect's brain) and released into the hemolymph (insect blood). koreascience.krusda.gov It then travels to the pheromone glands, where it exerts its effect. koreascience.kr The release of PBAN itself is often synchronized with environmental cues, such as the dark phase (scotophase) of the day-night cycle. nih.govwikipedia.org
The molecular mechanism of PBAN action begins with its binding to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells. nih.govwikipedia.org This binding event triggers a signal transduction cascade inside the cell. frontiersin.org A critical step in this cascade is the influx of extracellular calcium ions (Ca2+) into the cytoplasm, which acts as a crucial second messenger. koreascience.krusda.gov The increase in intracellular calcium levels leads to the activation of various enzymes involved in the pheromone biosynthetic pathway. wikipedia.orgkoreascience.kr
Research has identified several potential rate-limiting steps that are targeted by PBAN stimulation. One key enzyme regulated by this pathway is acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA—the committed step in fatty acid synthesis. nih.govwikipedia.orgnih.gov By activating ACC, PBAN effectively kickstarts the entire biosynthetic chain, increasing the pool of precursors available for pheromone production. nih.gov Studies have shown that PBAN activation of label incorporation from acetate (B1210297) (a precursor for acetyl-CoA) is inhibited by ACCase inhibitors, supporting the hypothesis that PBAN targets this initial step. nih.gov In some species, PBAN signaling has also been shown to regulate the activity of other key enzymes, such as desaturases and fatty-acyl reductases, or to stimulate the release of fatty acid precursors from stored lipid droplets within the gland cells. frontiersin.orgresearchgate.net
| Hormone/Factor | Type | Primary Function in Pheromone Biosynthesis |
| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Neuropeptide | Activates the biosynthetic pathway in pheromone glands via a receptor-mediated signaling cascade. nih.govwikipedia.org |
| Juvenile Hormone (JH) | Sesquiterpenoid | Involved in regulating the competence of the gland to produce pheromones and can influence PBAN release. nih.govwikipedia.orgpnas.org |
| Ecdysteroids | Steroid Hormone | In some dipteran insects, ecdysteroids regulate pheromone synthesis by affecting fatty acyl-CoA elongation enzymes. nih.gov |
Ecological and Interspecies Significance of Methyl Z 11 Hexadecenoate
Role as a Pheromone Precursor in Lepidopteran Chemical Ecology
Methyl (Z)-11-hexadecenoate is a fatty acid methyl ester that serves as a crucial intermediate in the biosynthesis of sex pheromones for numerous species within the order Lepidoptera, which includes moths and butterflies. Its precursor, (Z)-11-hexadecenoic acid, is synthesized from palmitic acid through the action of a specific enzyme, Δ11-desaturase. This enzyme introduces a double bond at the 11th carbon position, a key step that leads to the vast diversity of pheromone structures observed in these insects. nih.govpnas.org The resulting acid is a direct precursor to pheromone components that are essential for long-distance mate communication and reproductive isolation among species. nih.gov
(Z)-11-hexadecenoic acid, the precursor to this compound, is a frequently identified component within the female sex pheromone glands of a wide array of moth species. nih.gov Its presence is a key indicator of a common biosynthetic pathway utilized by these insects to produce their chemical mating signals. pnas.org For instance, gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of (Z)-11-hexadecenoic acid or its derivatives in the pheromone glands of species from diverse families.
In the processionary moth, Thaumetopoea pityocampa, (Z)-11-hexadecenoic acid is the initial product in a three-step desaturation pathway that forms the unique pheromone, (Z)-13-hexadecen-11-ynyl acetate (B1210297). pnas.org Similarly, it is a significant fatty acid found in the abdominal tip extracts of the primitive currant shoot borer moth, Lampronia capitella. nih.gov Studies on the tobacco budworm, Heliothis virescens, have identified the stored pheromone precursor acid, (Z)-11-hexadecenoate (Z11-16:Acyl), in the pheromone gland. biologists.com It has also been detected in the pheromone glands of the European corn borer, Ostrinia nubilalis, where it is found in the dorsal part of the intersegmental membrane where the gland is located. bioone.org Other species in which this precursor has been identified include Plusia festucae, the Chinese tussah silkworm (Antheraea pernyi), and the striped rice stem borer (Chilo suppressalis). nih.govharvard.edunih.gov
Table 1: Documented Presence of (Z)-11-hexadecenoate and its Precursor in Lepidopteran Pheromone Glands
| Species | Common Name | Family | Compound Identified | Reference |
|---|---|---|---|---|
| Thaumetopoea pityocampa | Processionary Moth | Notodontidae | (Z)-11-hexadecenoic acid | pnas.org |
| Lampronia capitella | Currant Shoot Borer | Prodoxidae | This compound | nih.gov |
| Heliothis virescens | Tobacco Budworm | Noctuidae | (Z)-11-hexadecenoate | biologists.com |
| Ostrinia nubilalis | European Corn Borer | Pyralidae | This compound | bioone.org |
| Plusia festucae | A Plusiinae Moth | Noctuidae | This compound | nih.gov |
| Antheraea pernyi | Chinese Tussah Silkworm | Saturniidae | (Z)-11-hexadecenal / (Z)-11-hexadecenyl acetate | harvard.edu |
| Chilo suppressalis | Striped Rice Stem Borer | Crambidae | (Z)-11-hexadecenoic acid | nih.gov |
The precise composition of a pheromone blend is critical for ensuring species-specific communication, and this compound plays a foundational role in creating this specificity. While many heliothine moths, such as Heliothis virescens and Helicoverpa armigera, use (Z)-11-hexadecenal as their primary pheromone component, the final blend includes minor components in specific ratios that are crucial for attracting the correct mate. plos.org The precursor pool within the pheromone gland, which includes (Z)-11-hexadecenoate alongside other fatty acyls like (Z)-9-tetradecenoate and (Z)-9-hexadecenoate, is acted upon by downstream enzymes, such as fatty acyl reductases (pgFARs). plos.org These enzymes exhibit broad but semi-selective activity, converting the acid precursors into alcohol intermediates at different efficiencies. plos.org This enzymatic processing of a common precursor pool allows for the generation of species-specific pheromone ratios. plos.org
For example, in the moth Plusia festucae, the pheromone gland contains a variety of fatty acid methyl esters, including this compound, alongside the precursors for its main pheromone component, (Z)-5-dodecenyl acetate. nih.gov This indicates that the relative abundance and subsequent modification of a shared set of precursors, including (Z)-11-hexadecenoate, contribute to the final unique chemical signature of the species. nih.gov The differential expression and activity of enzymes acting on these precursors are key mechanisms for generating the diversity of pheromone blends observed across Lepidoptera. plos.org
The evolution of pheromone biosynthesis in Lepidoptera is closely tied to the evolution of the enzymes involved, particularly the desaturases. researchgate.net Research suggests that the genes for these enzymes have evolved through a "birth-and-death" process, where new genes arise via duplication, allowing for neofunctionalization and the creation of novel pheromone components. researchgate.net The Δ11-desaturase, which produces (Z)-11-hexadecenoic acid from palmitic acid, is a key enzyme in this evolutionary narrative. nih.gov
The identification of a Δ11-desaturase in the primitive, non-ditrysian moth Lampronia capitella that produces (Z)-11-hexadecenoic acid suggests that this enzymatic function was recruited for pheromone biosynthesis before the major radiation of the more advanced Ditrysia group of moths. nih.gov This finding provides insight into the early stages of pheromone evolution in Lepidoptera. nih.gov Furthermore, in the European corn borer, it is suggested that both male and female moths may use the same Δ11-desaturase to produce different pheromone components; the enzyme produces (Z)-11-hexadecenoic acid for male pheromones and (Z)-11- and (E)-11-tetradecenoic acids as precursors for the female sex pheromone. d-nb.info This sharing of a single gene for different functions in males and females can create functional constraints and drive the evolutionary diversification of communication systems. d-nb.info
Analytical Identification in Diverse Biological Matrices
This compound, as a fatty acid methyl ester (FAME), can be identified in various biological samples through analytical techniques like gas chromatography-mass spectrometry (GC-MS). This methodology is not limited to insect pheromone research but extends to microbiology, and the analysis of lipids from marine and plant sources.
Fatty acid methyl ester (FAME) profiling is a well-established technique in microbiology for the identification and differentiation of microbial species. smolecule.com The fatty acid composition of a microorganism's cell membrane is often characteristic of a specific strain, making FAME analysis a valuable chemotaxonomic tool. smolecule.com The process involves extracting lipids from bacterial cells and transesterifying them to form FAMEs, which are then analyzed by GC-MS. mdpi.com
While FAME profiles often include common saturated and unsaturated fatty acids like hexadecanoate (B85987) (palmitate) and octadecenoate (oleate), the specific composition can vary depending on the bacterial species and even culture conditions. mdpi.comnih.gov For example, FAME profiling has been used to distinguish between different clinical isolates of Klebsiella pneumoniae. mdpi.com In a study on Escherichia coli, the related compound methyl-(Z)-11-tetradecenoate was identified and its presence was correlated with lower rates of antimicrobial resistance, suggesting its potential importance in bacterial membrane function. nih.gov The analysis of FAMEs provides insights into bacterial physiology and can be used to explore relationships between membrane composition and traits like antibiotic resistance. smolecule.comnih.gov
Table 2: Examples of FAME Profiling in Microbiological Studies
| Organism | Research Focus | Key Findings Related to FAMEs | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | Differentiating clinical isolates | Four FAMEs were identified as highly discriminatory between clonal complexes. | mdpi.com |
| Escherichia coli | Investigating antibiotic resistance | The presence of methyl-(Z)-11-tetradecenoate was linked to lower resistance levels. | nih.gov |
| Pseudomonas spp. | Effect of culture conditions on fatty acid profiles | The concentrations of various saturated and unsaturated FAMEs changed with growth temperature. | nih.gov |
This compound and its precursor acid are also found in the lipid extracts of various plants and marine organisms. Synthetic biology approaches have enabled the production of (Z)-11-hexadecenoic acid in transgenic plants like Nicotiana benthamiana and Nicotiana tabacum. d-nb.inforesearchgate.net In these genetically modified plants, the expression of an insect Δ11-desaturase gene leads to the synthesis of the novel fatty acid, which can accumulate to significant levels, representing up to 17.6% of the total fatty acids in leaves. d-nb.inforesearchgate.net
In marine environments, analyses of lipid extracts from various organisms have identified a wide range of fatty acids. For instance, the (E)-isomer of 11-hexadecenoic acid methyl ester is produced by green seaweeds and the pipefish Trachyrhamphus serratus. theclinivex.com GC/MS analysis of the saponifiable matter from the marine sponge Higginsia sp. revealed a profile of fatty acid methyl esters, with oleic acid methyl ester and hexadecanoic acid methyl ester being the most prominent. ekb.eg Similarly, lipid analysis of the sponge Ircinia spinulosa also showed a predominance of palmitic acid. researchgate.net The extraction and characterization of these lipids are often pursued for the discovery of new bioactive compounds with potential pharmacological applications. researchgate.netnih.gov
Genetics and Molecular Biology of Methyl Z 11 Hexadecenoate Production
Gene Identification and Cloning Strategies
The discovery of genes involved in the biosynthetic pathway of Methyl (Z)-11-hexadecenoate has been significantly advanced by modern molecular techniques. These strategies primarily involve identifying gene transcripts that are highly expressed in the specialized pheromone-producing tissues of insects.
Transcriptomic analysis of pheromone glands (PGs) has emerged as a powerful and widely used strategy for identifying candidate genes involved in pheromone biosynthesis. mpg.deresearchgate.net By sequencing the complete set of RNA transcripts (the transcriptome) in these specialized tissues, researchers can pinpoint genes that are highly expressed and therefore likely to be involved in the production of pheromone components. mpg.deplos.org This approach has successfully led to the identification of numerous genes encoding key enzymes such as fatty acyl desaturases (FADs) and fatty acyl reductases (FARs) across various moth species. plos.orgd-nb.infonih.gov
For instance, in studies of moths like Spodoptera litura, Heliothis virescens, and Lobesia botrana, transcriptome sequencing of female PGs has revealed a catalog of candidate genes. mpg.deplos.orgd-nb.info By comparing the transcriptomes of PGs with other tissues (like muscle or fat body), scientists can identify PG-specific or PG-enriched transcripts, which are strong candidates for being part of the pheromone production machinery. nih.govnih.gov In the context of this compound, this method is crucial for finding Δ11-desaturases that create the characteristic double bond at the 11th position of a C16 fatty acyl precursor (palmitoyl-CoA or palmitic acid). nih.govnih.govnih.gov Similarly, this approach identifies the FARs responsible for reducing the resulting (Z)-11-hexadecenoic acid to the corresponding alcohol, (Z)-11-hexadecenol, a common precursor to the final ester. nih.govplos.org
The process typically involves:
RNA Extraction: Total RNA is isolated from the pheromone glands of female moths during their peak pheromone production period. plos.orgnih.gov
cDNA Library Construction: The extracted RNA is converted into complementary DNA (cDNA) to create a library for sequencing. Often, normalized cDNA libraries are used to increase the discovery rate of rare transcripts. mpg.de
Sequencing and Assembly: High-throughput sequencing platforms generate millions of reads, which are then assembled de novo into contiguous sequences (contigs) and unique gene elements (unigenes). mpg.denih.gov
Gene Annotation and Identification: These unigenes are then compared against public databases (using tools like BLAST) to identify sequences with homology to known desaturases, reductases, and other relevant enzymes. mpg.deplos.org
This transcriptomic strategy has proven highly effective, moving the field from laborious single-gene cloning to large-scale discovery of entire enzymatic toolkits for pheromone synthesis. mpg.ded-nb.info
Once candidate genes for desaturases and fatty acyl reductases are identified through transcriptomics, phylogenetic analysis is employed to classify them and predict their function. This involves comparing the amino acid sequences of the newly identified enzymes with those of previously characterized enzymes from other species. researchgate.netresearchgate.net
Fatty Acyl Desaturases (FADs): Phylogenetic trees of insect FADs reveal distinct clades corresponding to different enzymatic functions (e.g., Δ9, Δ11, Δ14 desaturases). nih.govsci-hub.se A candidate desaturase suspected of being involved in this compound synthesis is expected to cluster within the Δ11-desaturase clade. nih.govresearchgate.netnih.gov This clade contains enzymes known to introduce a double bond at the 11th carbon of the fatty acyl chain. nih.govnih.gov For example, analysis of desaturase sequences from various Lepidoptera species shows a clear grouping of enzymes with confirmed Δ11 activity, providing strong circumstantial evidence for the function of a newly discovered gene that falls within this group. researchgate.netnih.gov
Fatty Acyl Reductases (FARs): Similarly, phylogenetic analysis of FARs from across the Lepidoptera shows that reductases involved in sex pheromone biosynthesis typically form a distinct, well-supported clade known as the pgFARs (pheromone-gland-specific FARs). researchgate.netbohrium.compnas.orgnih.gov This clade is unique to Lepidoptera. nih.gov When a candidate FAR from a species producing (Z)-11-hexadecenol is analyzed, its placement within this pgFAR clade strongly suggests its role in the pheromone pathway. researchgate.netpnas.org Further subdivision within the pgFAR clade can sometimes correlate with substrate specificity, for instance, distinguishing FARs that preferentially act on C14 versus C16 acyl chains. bohrium.comnih.gov The FAR responsible for producing (Z)-11-hexadecenol would be expected to show activity towards C16 substrates. bohrium.comnih.gov
The table below summarizes representative enzymes involved in the biosynthesis of C16 pheromone precursors, identified through transcriptomics and classified by phylogenetic analysis.
| Enzyme Type | Gene/Enzyme Name | Source Organism | Phylogenetic Clade | Confirmed Function |
| Desaturase | CsupYPAQ | Chilo suppressalis | Δ11 desaturase | Produces (Z)-11-hexadecenoic acid nih.gov |
| Desaturase | SexiDes5 | Spodoptera exigua | Δ11 desaturase | Produces (Z)-11-hexadecenoic acid nih.gov |
| Desaturase | Lca-KPVQ | Lampronia capitella | Δ11 desaturase | Produces (Z)-11-hexadecenoic acid nih.gov |
| Reductase | CsupFAR2 | Chilo suppressalis | pgFAR | Reduces C16 acyl precursors to alcohols nih.gov |
| Reductase | SexpgFAR I | Spodoptera exigua | pgFAR | High efficiency for C16 fatty alcohol production bohrium.com |
| Reductase | Har-pgFAR | Helicoverpa armigera | pgFAR | Reduces (Z)-11-hexadecenoate plos.org |
Gene Expression Studies in Relevant Biological Systems
Identifying a gene and predicting its function through phylogenetics is followed by studies to confirm where and when the gene is active, providing further evidence of its biological role.
Gene expression studies have consistently demonstrated that the genes encoding the key enzymes for pheromone biosynthesis, such as Δ11-desaturases and specific FARs, are predominantly and often exclusively expressed in the female's pheromone gland. nih.govplos.org Quantitative real-time PCR (qRT-PCR) and other methods like RT-PCR are used to compare transcript levels across different tissues (e.g., pheromone gland, fat body, muscle, antennae) and developmental stages. plos.orgnih.govnih.gov
In the cabbage moth, Mamestra brassicae, which uses a Z11-16 acetate (B1210297) pheromone, the transcript levels of the Δ11-desaturase gene were found to be over 1000 times higher in the female PG compared to tissues like the fat body, brain, or muscle. nih.gov Similar PG-specific or highly biased expression has been shown for pgFAR genes in multiple moth species. bohrium.com This tissue-specific expression pattern is a hallmark of genes that have been recruited for the specialized function of pheromone production. plos.org
Furthermore, the expression of these genes is often temporally regulated. In M. brassicae, the expression of the Δ11-desaturase increased from the time of adult emergence and peaked during the period of maximum pheromone production. nih.gov The regulation of pheromone biosynthesis is also under hormonal control, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govnih.gov The release of PBAN can trigger the final steps of the biosynthetic pathway. nih.gov Studies have shown that in some species, differential regulation and alternative suppression of desaturase genes are key mechanisms for creating species-specific pheromone blends, highlighting the critical role of transcriptional control in the evolution of chemical signals. plos.orgnih.govoup.com For example, closely related species might possess the same set of desaturase genes, but differences in which gene is expressed in the pheromone gland lead to different pheromone outputs. plos.orgnih.gov
Mutational Analysis and Functional Validation of Biosynthetic Gene Variants
The definitive proof of a gene's function comes from expressing it in a heterologous system and analyzing the products it creates. This functional validation is a critical step to confirm the enzymatic activity predicted by sequence homology and phylogenetic analysis.
Heterologous expression systems, most commonly the yeast Saccharomyces cerevisiae or plants like Nicotiana benthamiana, are used to produce the candidate enzymes and test their substrate specificity. nih.govtandfonline.com For example, a candidate Δ11-desaturase gene cloned from an insect's pheromone gland is inserted into a strain of yeast that has been genetically modified to lack its own desaturases. tandfonline.com When this yeast is grown, it will express the insect desaturase. By feeding the yeast saturated fatty acids (like palmitic acid) and then analyzing the yeast's fatty acid profile using gas chromatography-mass spectrometry (GC-MS), researchers can confirm if the enzyme produces (Z)-11-hexadecenoic acid. nih.govnih.gov
This technique has been used successfully to validate the function of numerous enzymes involved in producing precursors for this compound.
The desaturase CsupYPAQ from the rice stem borer, Chilo suppressalis, when expressed in yeast and N. benthamiana, was shown to specifically produce (Z)-11-hexadecenoic acid. nih.gov
The reductase CsupFAR2 from the same species was functionally assayed in yeast and shown to effectively reduce (Z)-11-hexadecenoic acid to (Z)-11-hexadecenol. nih.gov
In heliothine moths, pgFARs were expressed in yeast and shown to reduce (Z)-11-hexadecenoate, among other precursors, demonstrating their role in the pathway. plos.org
In some cases, site-directed mutagenesis is used to investigate the functional consequences of specific amino acid variations in these enzymes. harvard.edu By changing single amino acids in a pgFAR sequence and then expressing the mutated enzyme, researchers can determine how these changes affect substrate specificity. harvard.edu This approach has revealed that even subtle mutations in the protein-coding region of a reductase gene can alter the ratio of alcohol products, providing a molecular mechanism for the evolution of different pheromone blends among closely related species. harvard.edu
The table below shows results from functional validation studies of enzymes relevant to this compound biosynthesis.
| Gene/Enzyme | Source Organism | Expression System | Substrate(s) Tested | Product(s) | Finding |
| CsupYPAQ | Chilo suppressalis | S. cerevisiae / N. benthamiana | Palmitic acid | (Z)-11-hexadecenoic acid | Confirmed as a Δ11-desaturase acting on C16 substrate. nih.gov |
| CsupFAR2 | Chilo suppressalis | S. cerevisiae | (Z)-11-hexadecenoic acid | (Z)-11-hexadecenol | Confirmed as a pgFAR that reduces the C16 pheromone precursor. nih.gov |
| SexiDes5 | Spodoptera exigua | S. cerevisiae | Palmitic acid | (Z)-11-hexadecenoic acid | Confirmed as a Δ11-desaturase. nih.gov |
| Har-pgFAR | Helicoverpa armigera | S. cerevisiae | (Z)-11-hexadecenoate | (Z)-11-hexadecenol | Confirmed broad-specificity pgFAR active on the key precursor. plos.org |
| Ostrinia pgFARs | Ostrinia spp. | S. cerevisiae | Various C14 acyl precursors | Corresponding C14 alcohols | Mutational analysis showed that amino acid polymorphisms alter substrate preference and final pheromone ratios. harvard.edu |
Advanced Analytical Methodologies for Methyl Z 11 Hexadecenoate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to isolating and quantifying Methyl (Z)-11-hexadecenoate from complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of FAMEs like this compound. pnas.orgd-nb.info In this technique, the volatile FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. asm.orgnih.gov Following separation, the molecules are ionized, and their mass-to-charge ratio is detected, providing both qualitative and quantitative information. pnas.orgd-nb.info
The GC-MS analysis of lipid extracts, often after a base-catalyzed methanolysis to convert fatty acids to their corresponding methyl esters, allows for the identification and quantification of this compound. nih.govbiologists.com For instance, in studies of moth pheromone glands, GC-MS analysis has been used to identify biosynthetic intermediates, including (Z)-11-hexadecenoic acid. pnas.orgresearchgate.net The retention time of this compound in the gas chromatogram provides an initial identification, which is then confirmed by its mass spectrum. pnas.org Selected ion monitoring (SIM) mode in GC-MS can be employed to enhance sensitivity and selectivity for specific ions characteristic of the target compound, such as monitoring m/z 268 for unlabeled this compound. d-nb.infobiologists.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the precise chemical structure of this compound, particularly the location of the double bond.
Mass Spectrometry Fragmentation Patterns for Double Bond Position Determination
While standard electron ionization mass spectrometry of FAMEs produces a molecular ion peak, the fragmentation pattern does not typically allow for the unambiguous determination of the double bond's position. acs.orglibretexts.org The fragmentation of alkanes and simple esters often involves cleavages adjacent to functional groups or results in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orglibretexts.org For monounsaturated FAMEs, the location of the double bond is not readily apparent from these general fragmentation patterns. Therefore, chemical derivatization techniques are commonly employed prior to MS analysis to pinpoint the double bond. acs.org
Chemical Derivatization Techniques for Double Bond Characterization
To overcome the limitations of standard mass spectrometry in locating double bonds, chemical derivatization methods are utilized to create adducts that yield diagnostic fragment ions.
Dimethyl Disulfide (DMDS) Adduct Formation
A widely used and effective method for determining the position of double bonds in monounsaturated fatty acids is the formation of dimethyl disulfide (DMDS) adducts. jst.go.jpnih.govresearchgate.net This technique involves the iodine-catalyzed addition of DMDS across the double bond of the FAME. jst.go.jpresearchgate.net When the resulting DMDS derivative of this compound is analyzed by GC-MS, it produces a distinct mass spectrum. pnas.org
The key feature of the mass spectrum of the DMDS adduct is the fragmentation that occurs between the two carbons that were originally part of the double bond and are now bonded to methylthio (CH₃S) groups. jst.go.jpnih.gov This cleavage results in two major diagnostic fragment ions that allow for the precise localization of the original double bond at the C-11 position. asm.orgnih.gov For example, the DMDS adduct of this compound yields characteristic ions that confirm the double bond was at the 11th carbon. pnas.org This method has been successfully applied to identify various positional isomers of fatty acids in natural lipids. jst.go.jp
Table 1: GC-MS Data for this compound and its DMDS Adduct
| Compound | Retention Time (min) | Key Mass Spectral Ions (m/z) | Reference |
| This compound | 14.20 | 268 (M⁺) | frontiersin.org |
| DMDS adduct of this compound | 33.94 | Diagnostic ions revealing cleavage at C11-C12 | pnas.org |
Isotopic Labeling and Tracer Studies for Pathway Elucidation
Isotopic labeling is a powerful tool for investigating the biosynthetic pathways leading to the formation of this compound. By providing organisms with precursors labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can trace the incorporation of these labels into the final product and its intermediates. nih.govnih.govbeilstein-journals.org
In the context of moth pheromone biosynthesis, deuterium-labeled fatty acids have been used to trace the pathway to pheromone components. nih.gov For example, the application of D₃-labeled palmitic acid to the pheromone glands of Spodoptera exigua resulted in the incorporation of deuterium into (Z)-11-hexadecenoic acid, demonstrating that palmitic acid is a precursor. nih.gov Subsequent analysis by GC-MS allows for the detection of the labeled compounds by monitoring for the expected mass shift in the molecular ion and key fragment ions. nih.govbiologists.com For instance, the incorporation of three deuterium atoms into this compound would be monitored by observing an ion at m/z 271 instead of the native m/z 268. d-nb.info
These tracer studies have been instrumental in confirming that (Z)-11-hexadecenoic acid is produced via Δ11 desaturation of palmitic acid in some moth species. nih.gov Furthermore, stable isotope tracer techniques can be used to study the dynamics of precursor pools and their contribution to the biosynthesis of final products. nih.govresearchgate.net
Stable Isotope Incorporation from Labeled Precursors (e.g., Deuterium-labeled fatty acids)
The investigation of the biosynthesis and metabolic fate of this compound and its related parent acid, (Z)-11-hexadecenoic acid, heavily relies on stable isotope labeling techniques. This methodology involves introducing atoms with heavier, non-radioactive isotopes (like deuterium, ²H or D; or carbon-13, ¹³C) into precursor molecules. These labeled precursors are then administered to a biological system, such as an insect pheromone gland. By tracking the incorporation of these heavy isotopes into downstream products, researchers can elucidate complex metabolic pathways.
The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the various fatty acid methyl esters and related compounds, while the MS detects the mass-to-charge ratio of the molecules. The incorporation of deuterium atoms increases the mass of the target molecule, resulting in a characteristic shift in the mass spectrum that is easily distinguishable from the unlabeled, endogenous compound. nih.govplos.org
Detailed Research Findings:
Elucidating Pheromone Biosynthesis in Moths: In studies on the moth Spodoptera exigua, deuterium-labeled palmitic acid (D₃-16:acid) was topically applied to pheromone glands. nih.gov Subsequent GC-MS analysis revealed the incorporation of deuterium into (Z)-11-hexadecenoic acid, confirming that palmitic acid is a direct precursor in its biosynthetic pathway. nih.gov This pathway involves a Δ11 desaturase enzyme that acts on the saturated C16 fatty acid to create the Z11 double bond. nih.gov
Tracing Metabolic Conversion: Research on Plusia festucae utilized several deuterated precursors, including D₃-palmitic acid and custom-synthesized D₉-(Z)-11-hexadecenoic acid, to trace the formation of its sex pheromone components. researchgate.netnih.govnih.gov These experiments demonstrated that (Z)-11-hexadecenoic acid is an intermediate that can be further metabolized. researchgate.netnih.gov Similarly, studies in Chloridea virescens used ¹³C-labeled glucose to trace carbon flow through de novo synthesis into the (Z)-11-hexadecenoate pool within the pheromone gland. biologists.comnih.gov
Confirming Pathway Specificity: In the giant silkworm moth, Antheraea pernyi, experiments with D₃-hexadecanoic acid (D₃-16:Acid) and D₉-(Z)-11-hexadecenoic acid (D₉-Z11-16:Acid) were crucial. harvard.edu The application of D₃-16:Acid led to the detection of deuterium-labeled Z11-16 compounds, while applying D₉-Z11-16:Acid showed its conversion into other unsaturated products, helping to characterize the specific functions of different desaturase enzymes. harvard.edu
The following table summarizes key findings from stable isotope labeling studies involving precursors to this compound or its corresponding acid.
| Labeled Precursor | Organism Studied | Key Labeled Product(s) Detected | Research Finding/Implication |
| (16,16,16-D₃)-Hexadecanoic acid (D₃-16:Acid) | Spodoptera exigua | D₃-(Z)-11-hexadecenoate | Confirmed the role of Δ11 desaturase acting on palmitic acid to produce (Z)-11-hexadecenoic acid. nih.gov |
| (16,16,16-D₃)-Palmitic acid (D₃-16:Acid) | Plusia festucae | D₃-(Z)-5-dodecenyl acetate (B1210297) | Demonstrated that palmitic acid is a precursor, which is desaturated (to intermediates like Z11-16:acid) and then chain-shortened. researchgate.netnih.gov |
| (Z)-[¹³C]-11-hexadecenoic acid (D₉-Z11-16:Acid) | Antheraea pernyi | D₉-(E,Z)-6,11-hexadecadienals/acetates | Showed that (Z)-11-hexadecenoic acid serves as a substrate for further desaturation by a Δ6 desaturase. harvard.edu |
| U-¹³C-Glucose | Chloridea virescens (moth) | ¹³C-(Z)-11-hexadecenoate | Traced carbon from glucose through acetyl-CoA to the de novo synthesis of the pheromone precursor pool. biologists.com |
Application of High-Resolution Mass Spectrometry in Lipidomics
Lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. nih.govcsic.es High-resolution mass spectrometry (HRMS) is an indispensable tool in this field, offering significant advantages for the analysis of complex lipid extracts where compounds like this compound may be present. nih.govnih.gov
Unlike low-resolution mass spectrometry, HRMS instruments (such as Orbitrap or TOF analyzers) provide extremely high mass accuracy and resolving power. nih.govdergipark.org.tr This allows for the determination of the elemental composition of a molecule based on its exact mass, a capability crucial for distinguishing between lipids that have the same nominal mass (isobars) but different chemical formulas. semanticscholar.org
For this compound (C₁₇H₃₂O₂), HRMS can measure its protonated molecular ion ([M+H]⁺) with a mass accuracy typically below 5 parts per million (ppm). larodan.com This precision effectively eliminates ambiguity in identification. For example, it can differentiate this compound from other isobaric or near-isobaric compounds that might be present in a biological sample.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides structural information. The precursor ion corresponding to this compound is isolated and fragmented, producing a characteristic pattern of product ions that confirms its identity and can help in elucidating its fatty acid structure. nih.gov In some cases, chemical derivatization, such as forming dimethyl disulfide (DMDS) adducts, is used prior to analysis. Fragmentation of these adducts in the mass spectrometer yields ions that are diagnostic for the precise location of the double bond, confirming the Z-11 position. researchgate.net
The table below illustrates how HRMS can distinguish this compound from a potential isobaric interferent.
| Compound Name | Molecular Formula | Isomer Type | Theoretical Exact Mass ([M+H]⁺) | Resolving Power Needed for Separation |
| This compound | C₁₇H₃₃O₂⁺ | N/A | 269.2475 | N/A |
| Heptadecanone Isomer | C₁₇H₃₅O⁺ | Isobar | 269.2682 | High |
Synthetic Biology and Biotechnological Applications of Methyl Z 11 Hexadecenoate
Heterologous Expression Systems for Production
The biosynthesis of Methyl (Z)-11-hexadecenoate and other moth pheromones in heterologous systems involves the introduction of specific genes from insects into host organisms that can provide the necessary fatty acid precursors. oup.comsciopen.com Two primary platforms have emerged as promising candidates for this purpose: yeast and plants.
Yeast Platforms for Engineered Fatty Acid and Pheromone Precursor Synthesis
Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have been successfully engineered to produce moth sex pheromones and their precursors. oup.combiorxiv.orgfrontiersin.org These organisms are advantageous due to their well-characterized genetics, rapid growth, and established fermentation technologies. frontiersin.org
The biosynthesis of Type I moth pheromones, which are C10-C18 alcohols, aldehydes, or acetates, originates from the fatty acid metabolism of the host. oup.combiorxiv.org Yeast naturally produce C16 and C18 fatty acids, which are ideal precursors for many moth pheromones, including those derived from (Z)-11-hexadecenoic acid. frontiersin.orgnih.govfrontiersin.org
Metabolic engineering strategies in yeast to enhance pheromone production include:
Increasing Precursor Supply: Enhancing the flux towards acetyl-CoA, the primary building block for fatty acid synthesis. frontiersin.orgnih.gov
Eliminating Competing Pathways: Deleting genes involved in pathways that divert precursors away from pheromone biosynthesis, such as those for storage lipid formation or fatty alcohol degradation. biorxiv.org
Expressing Heterologous Enzymes: Introducing genes encoding for insect-specific desaturases and reductases to convert native fatty acids into the desired pheromone precursors. biorxiv.orgfrontiersin.org
For instance, the co-expression of a Δ11 fatty acyl-CoA desaturase and a fatty acyl reductase in S. cerevisiae has led to the production of (Z)-11-hexadecen-1-ol. frontiersin.org Similarly, engineered Y. lipolytica has been used to produce (Z)-11-hexadecen-1-ol by expressing a desaturase from Amyelois transitella and a reductase from Helicoverpa armigera. frontiersin.org
Table 1: Examples of Moth Pheromone Production in Engineered Yeast
| Pheromone Component | Host Organism | Engineering Strategy | Titer | Reference |
| (Z)-11-hexadecen-1-ol (Z11-16:OH) | Yarrowia lipolytica | Expression of AtrΔ11 desaturase and HarFAR reductase | 1.7 mg/L | frontiersin.org |
| (Z)-11-hexadecen-1-ol (Z11-16:OH) | Saccharomyces cerevisiae | Co-expression of a Δ11 desaturase and a reductase from Agrotis segetum | 19.5 µg/L | frontiersin.org |
| (Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc) | Yarrowia lipolytica | Expression of DmeΔ9 desaturase, HarFAR reductase, and S. cerevisiae ATF1 acetyltransferase | 7.3 mg/L | frontiersin.org |
Plant-Based Systems for Pheromone Component Biosynthesis (e.g., Nicotiana benthamiana)
Plants, particularly species of Nicotiana like N. benthamiana and N. tabacum, have emerged as viable "green factories" for producing moth sex pheromones. nih.govd-nb.info These plants offer the advantages of large biomass production and the ability to be genetically manipulated through both stable transformation and transient expression systems. biorxiv.orgscispace.com
The production of moth pheromone precursors in plants leverages the host's native fatty acid pool. d-nb.info By introducing genes encoding for the necessary biosynthetic enzymes, it is possible to redirect plant lipid metabolism towards the synthesis of specific pheromone components. oup.comresearchgate.net
Key research findings in plant-based pheromone production include:
Transient Expression: The transient co-expression of desaturase and reductase genes in N. benthamiana has successfully produced pheromone components like (Z)-11-hexadecenol. nih.gov
Stable Transformation: Stable transgenic N. benthamiana lines have been developed that constitutively produce (Z)-11-hexadecenol and (Z)-11-hexadecenyl acetate. scispace.comfrontiersin.org One study reported yields of up to 111.4 µg of (Z)-11-hexadecen-1-ol per gram of fresh leaf weight. frontiersin.org
Release of Volatiles: Genetically modified N. benthamiana has been shown to release pheromone compounds into the headspace, paving the way for the development of plants that could be used directly in the field for pest control. nih.gov
Engineering Biosynthetic Pathways in Genetically Modified Organisms
The efficient production of this compound and related compounds in genetically modified organisms relies on the precise engineering of their biosynthetic pathways. oup.comnih.gov This involves not only the introduction of the correct enzymatic machinery but also the optimization of their expression and activity.
Co-expression Strategies for Multi-Enzyme Pathways (e.g., desaturases, reductases, acetyltransferases)
The biosynthesis of a specific pheromone component often requires a multi-step enzymatic cascade. oup.comsciopen.com Therefore, a key strategy in metabolic engineering is the co-expression of multiple enzymes within the same host organism. oup.com The primary enzymes involved in the synthesis of fatty acid-derived moth pheromones are:
Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions in the fatty acid chain. oup.comnih.gov For the production of (Z)-11-hexadecenoate precursors, a Δ11-desaturase is essential. nih.gov
Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA to the corresponding fatty alcohol. oup.comnih.gov
Acetyltransferases (ATFs): These enzymes are responsible for the final acetylation step to produce acetate esters, a common class of moth pheromones. nih.govscispace.com
Successful co-expression has been demonstrated in both yeast and plant systems. nih.govfrontiersin.org In N. benthamiana, the co-expression of a desaturase, a reductase, and an acetyltransferase has led to the production of (Z)-11-hexadecenyl acetate. nih.govscispace.com Controlling the relative expression levels of these enzymes is crucial for maximizing the yield of the final product and can be influenced by factors such as construct architecture. nih.govresearchgate.net
Table 2: Key Enzymes in the Biosynthesis of (Z)-11-hexadecenoate Derivatives
| Enzyme Class | Function | Example Gene/Source | Reference |
| Fatty Acyl-CoA Desaturase | Introduces Δ11 double bond | AtrΔ11 from Amyelois transitella | scispace.comfrontiersin.org |
| Fatty Acyl-CoA Reductase | Reduces fatty acyl-CoA to alcohol | HarFAR from Helicoverpa armigera | scispace.comfrontiersin.org |
| Acetyltransferase | Acetylates fatty alcohol | EaDAct from Euonymus alatus or ATF1 from Saccharomyces cerevisiae | nih.govscispace.com |
Development of Sustainable Production Strategies for Semiochemicals
The development of biotechnological methods for producing semiochemicals like this compound is driven by the need for more sustainable and environmentally friendly pest control strategies. ukri.orgera-learn.eunih.gov Traditional chemical synthesis can be costly and may generate hazardous byproducts. ukri.org
Bio-based manufacturing in plants and microorganisms offers several advantages:
Sustainability: Utilizes renewable resources and biological processes. ukri.orgresearchgate.net
Cost-Effectiveness: Has the potential to be more economical, especially for complex molecules. ukri.orgbiorxiv.org
Specificity: Produces compounds with high purity, which is crucial for the biological activity of pheromones. nih.gov
The long-term vision includes the development of "pheromone-releasing" plants that can be grown directly in fields for mating disruption, or the use of microbial fermentation to produce large quantities of pheromones for use in traps and lures. nih.govbiorxiv.org These approaches represent a significant step towards a more sustainable and integrated approach to pest management. nih.govresearchgate.net
Q & A
Basic: How can the double bond position and stereochemistry of methyl (Z)-11-hexadecenoate be experimentally determined?
Methodological Answer:
The double bond position and stereochemistry are typically confirmed using gas chromatography-mass spectrometry (GC-MS) combined with dimethyl disulfide (DMDS) derivatization. DMDS reacts with double bonds to form adducts, producing diagnostic fragment ions. For this compound, DMDS adducts yield fragments at m/z 117 and 287, confirming the double bond at position 11. Stereochemistry (Z vs. E) is resolved by comparing retention times and mass spectra with synthetic Z/E-isomer standards on polar and non-polar GC columns .
Basic: What synthetic routes are available for this compound?
Methodological Answer:
A common method involves chain elongation of (Z)-9-tetradecenyl methanesulfonate via malonic ester synthesis, followed by esterification. This approach preserves the Z-configuration while extending the carbon chain. The final product is purified using fractional distillation or preparative GC, with structural validation via nuclear magnetic resonance (NMR) and GC-MS .
Basic: What analytical techniques are optimal for quantifying this compound in biological samples?
Methodological Answer:
GC-MS with selected ion monitoring (SIM) is preferred. Key fragment ions for quantification include m/z 268 (molecular ion), m/z 237 (loss of -OCH₃), and m/z 57 (base peak). Deuterated analogs (e.g., methyl hexadecanoate-d31) serve as internal standards to correct for matrix effects and ionization efficiency .
Advanced: How can isotope labeling elucidate the biosynthesis of this compound in pheromone-producing organisms?
Methodological Answer:
Deuterium-labeled precursors (e.g., d₉-Z11-16:acid) are introduced into biosynthetic pathways. Incorporation into this compound is tracked using GC-MS, monitoring mass shifts in fragment ions. For example, d₉-labeling increases the molecular ion to m/z 277. Tissue-specific biosynthesis can be studied by comparing isotope incorporation in forewings vs. hindwings of insects, revealing localized enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
